7-Oxaspiro[3.5]nonane-1,3-dione
Description
Contextualization of Spiro Compounds and Anhydrides in Modern Organic Chemistry
Spiro compounds are a class of bicyclic organic molecules characterized by two rings connected through a single, shared atom, known as the spiroatom. wikipedia.orgchemeurope.com This structural feature distinguishes them from fused or bridged ring systems, where two or more atoms are shared between rings. vedantu.com The nomenclature for these compounds, first proposed by Adolf von Baeyer in 1900, uses the prefix "spiro" followed by brackets containing the number of atoms in each ring, excluding the spiroatom itself. chemeurope.com Spirocycles can be composed entirely of carbon atoms (carbocyclic) or contain one or more heteroatoms (heterocyclic), and their rigid, three-dimensional structures are of significant interest in medicinal chemistry and materials science. wikipedia.orgvedantu.com
Cyclic anhydrides are derivatives of dicarboxylic acids where the two carboxyl groups have condensed to form an anhydride (B1165640) linkage within a ring structure. wikipedia.org These compounds, such as the commercially important maleic anhydride and succinic anhydride, are highly valuable reagents in organic synthesis. wikipedia.orgfiveable.me They serve as reactive sources of acyl groups, readily participating in reactions with a variety of nucleophiles to form esters, amides, and other derivatives. fiveable.melibretexts.orglibretexts.org Their utility extends to the production of polymers, resins, and pharmaceuticals, making them a cornerstone of both industrial and laboratory chemistry. fiveable.menih.gov
Historical Development and Significance of Oxaspiro Systems
Oxaspiro systems are a specific class of heterocyclic spiro compounds that feature an oxygen atom within at least one of their rings. wikipedia.org The synthesis of the first simple oxaspiro systems, specifically oxaspiro[2.2]pentanes, was reported in 1968, marking a key point in the development of this molecular class. nih.gov Since then, various synthetic methods have been developed, with iodocyclization emerging as a particularly effective strategy for creating a wide range of oxa-spirocycles. rsc.orgrsc.org
The incorporation of an oxygen atom into a spirocyclic framework can have profound effects on the molecule's physicochemical properties. rsc.orgrsc.org Research has shown that this modification can significantly enhance water solubility and modulate lipophilicity, which are critical parameters in drug design. rsc.orgrsc.org Furthermore, certain oxaspiro compounds, like spiro orthocarbonates, are capable of undergoing double ring-opening polymerization, a process utilized in the development of low-shrinkage dental composites. researchgate.net The presence of the oxaspiro motif in natural products and their synthetic analogues further underscores their significance in chemical research. nih.govchemicalbook.com
Rationale for Dedicated Research on 7-Oxaspiro[3.5]nonane-1,3-dione
While specific research dedicated exclusively to this compound is not extensively documented in public literature, a strong rationale for its investigation can be derived from its unique structural components. The molecule combines a strained four-membered cyclobutane-1,3-dione (B95015) ring with a six-membered tetrahydropyran (B127337) ring through a spirocyclic linkage.
The primary drivers for research into this compound would include:
Synthetic Utility: The cyclic anhydride portion of the molecule is an activated functional group, susceptible to nucleophilic attack. This allows it to serve as a versatile building block for introducing more complex functionalities and constructing larger molecules. libretexts.orglibretexts.org
Novel Chemical Space: The rigid, three-dimensional scaffold provided by the spiro junction is a desirable feature in modern drug discovery, often leading to improved binding specificity and metabolic stability. univ.kiev.ua The combination of this scaffold with an oxacycle and a reactive anhydride offers access to novel molecular architectures.
Ring-Opening Potential: The inherent strain in the four-membered ring, coupled with the reactivity of the anhydride, suggests potential for interesting ring-opening reactions. These could be exploited in polymerization processes or in tandem reactions to create complex acyclic or macrocyclic structures.
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
|---|---|
| CAS Number | 455264-53-6 sigmaaldrich.comsynquestlabs.com |
| Molecular Formula | C₈H₁₀O₃ synquestlabs.com |
| Molecular Weight | 154.17 g/mol sigmaaldrich.com |
Overview of Research Trajectories for Novel Spirolactones and Cyclic Anhydride Derivatives
The research trajectories for compounds related to this compound are vibrant and focused on creating molecular complexity and function.
For spirolactones , which are close structural relatives containing a lactone ring, research is heavily invested in their role as core scaffolds in bioactive natural products and pharmaceuticals. oaepublish.comunibo.it A major thrust in this area is the development of efficient and highly selective synthetic methods, particularly organocatalytic asymmetric reactions, to control the stereochemistry of the spirocenter. oaepublish.com The ultimate goal is to generate diverse libraries of chiral spirolactones for screening in drug discovery programs. oaepublish.com
For cyclic anhydride derivatives , research continues to push the boundaries of their synthesis and application. nih.gov Modern methods, such as palladium-catalyzed C-H carbonylation, offer novel pathways to these valuable intermediates from simple carboxylic acids. nih.gov There is also a strong emphasis on developing sustainable synthetic routes that operate under mild conditions. researchgate.net In terms of applications, the asymmetric ring-opening of cyclic anhydrides using chiral catalysts is a key strategy for producing enantiomerically pure molecules, which are crucial in the pharmaceutical industry. nih.gov Furthermore, their use in multicomponent reactions and formal cycloadditions is being explored to rapidly construct complex molecular frameworks from simple precursors. acs.org
Structure
3D Structure
Properties
IUPAC Name |
7-oxaspiro[3.5]nonane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-5-7(10)8(6)1-3-11-4-2-8/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKWEAZLVDHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development for 7 Oxaspiro 3.5 Nonane 1,3 Dione
Retrosynthetic Analysis and Key Disconnections for the Spiro[3.5]nonane-1,3-dione Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. leah4sci.com For the 7-Oxaspiro[3.5]nonane-1,3-dione core, the analysis begins by identifying the key structural features: a spirocyclic center, a tetrahydropyran (B127337) ring, and a cyclobutane-1,3-dione (B95015) moiety which is a cyclic anhydride (B1165640).
The primary disconnections focus on the formation of the spirocyclic and anhydride functionalities. A logical retrosynthetic step is the disconnection of the anhydride C-O bonds, leading back to a spirocyclic dicarboxylic acid precursor: 1,1-cyclobutanedicarboxylic acid with a tetrahydropyran substituent at a position that allows for spirocyclization. This dicarboxylic acid can be envisioned as the direct precursor, which upon dehydration, would yield the target anhydride. teachy.ai
Further disconnection of the spirocyclic dicarboxylic acid precursor involves breaking the C-C bonds of the cyclobutane (B1203170) ring. A plausible approach is a [2+2] cycloaddition, which is a common strategy for forming four-membered rings. This thinking leads back to an alkene and a ketene (B1206846) or a similarly reactive two-carbon component.
An alternative and powerful disconnection strategy for spirocenters involves rearrangements like the pinacol (B44631) rearrangement or intramolecular aldol (B89426) condensations. youtube.com For the all-carbon spiro[3.5]nonane core, an intramolecular aldol condensation of a 1,6-dicarbonyl compound is a viable route. youtube.comlibretexts.org This suggests that a precursor containing a tetrahydropyran ring and a side chain with two carbonyl groups in a 1,6-relationship could be a key intermediate. This intermediate could, in turn, be derived from the oxidative cleavage of a cyclohexene (B86901) ring fused to the tetrahydropyran. youtube.com
These disconnections provide a logical roadmap, suggesting that key synthetic challenges will include the construction of the quaternary spiro-carbon center and the formation of the strained four-membered ring anhydride.
Classical Synthetic Approaches Employed for Spirocyclic Anhydrides
Classical methods for synthesizing cyclic anhydrides typically involve the dehydration of the corresponding dicarboxylic acids. teachy.ainih.gov This can be achieved by heating the dicarboxylic acid, often with a dehydrating agent like acetic anhydride or phosphorus pentoxide. teachy.aiteachy.app Therefore, a primary classical route to this compound would first involve the synthesis of its corresponding dicarboxylic acid, tetrahydropyran-4,4-dicarboxylic acid .
The synthesis of such a spiro dicarboxylic acid can be approached through several established methods:
Malonic Ester Synthesis: A common method for preparing dicarboxylic acids involves the alkylation of diethyl malonate. For the target structure, tetrahydropyran-4-one would be treated with a dihaloalkane (like 1,2-dibromoethane) in the presence of a base. However, a more direct approach for a spiro center is the reaction of a dihalide, such as 3,3-bis(bromomethyl)oxetane, with diethyl malonate, followed by hydrolysis and decarboxylation.
Intramolecular Cyclization: The formation of the spirocyclic core can be achieved through intramolecular reactions. For instance, a suitably substituted tetrahydropyran derivative could undergo an intramolecular cyclization to form the cyclobutane ring. nih.gov
Cycloaddition Reactions: [4+2] and [3+2] cycloaddition reactions are powerful tools for constructing cyclic systems and can be adapted for spirocycle synthesis. thieme-connect.comfigshare.com While less "classical" for simple anhydrides, these methods have a long history in organic synthesis.
Once the spiro dicarboxylic acid is obtained, the final step is cyclization to the anhydride. This is typically a high-yielding reaction but may require harsh conditions (high temperatures or strong dehydrating agents) which can be a drawback. nih.gov
Emerging and Advanced Synthetic Strategies
Modern synthetic chemistry offers more sophisticated and efficient strategies for constructing complex molecules like this compound. These methods often provide better control over reactivity and stereochemistry and may proceed under milder conditions.
Catalytic Methods in Spiro Anhydride Formation
Catalysis offers a powerful means to achieve transformations that are difficult or inefficient using classical methods. Both metal-based and organocatalytic approaches are prominent in spirocycle synthesis. researchgate.netnih.gov
Metal Catalysis: Transition metals like palladium, rhodium, and iridium are widely used in constructing spirocycles. nih.govnih.gov For instance, a palladium-catalyzed intramolecular allylic alkylation could be envisioned to form the spirocyclic core. nih.gov Gold-catalyzed spiroketalization is another powerful method, although more relevant to spiroketals than the target anhydride. syrris.com Rhodium-catalyzed hydroformylation has been used to create spirocyclic lactol intermediates, which could potentially be oxidized to the desired anhydride functionality. nih.gov
Organocatalysis: Small organic molecules can be used to catalyze reactions with high efficiency and stereoselectivity. researchgate.netrice.edu For the synthesis of spirocyclic structures, organocatalytic cascade reactions, such as Michael/aldol sequences, have proven effective for building the core in a single step with excellent stereocontrol. researchgate.net Phosphine organocatalysis can be used in cycloaddition reactions to form spirocyclic compounds. thieme-connect.com For the anhydride formation itself, triphenylphosphine (B44618) oxide in combination with oxalyl chloride has been reported as a highly efficient catalytic system for creating cyclic anhydrides under mild, neutral conditions. nih.gov
A comparison of selected catalytic approaches is presented in Table 1.
Table 1: Comparison of Selected Catalytic Strategies for Spirocycle/Anhydride Synthesis
| Catalytic Strategy | Catalyst Type | Key Transformation | Potential Advantages |
|---|---|---|---|
| Asymmetric Allylic Alkylation | Palladium (metal) | Spirocyclization | High enantioselectivity for chiral analogues. nih.gov |
| Michael/Aldol Cascade | Chiral Amines (organo) | Spirocyclization | High stereocontrol, builds complexity quickly. researchgate.net |
| Dehydrative Cyclization | Triphenylphosphine Oxide (organo) | Anhydride Formation | Mild conditions, high yield, neutral pH. nih.gov |
| Hydroformylation | Rhodium (metal) | Spiro-lactol formation | Access to spiro-heterocyclic core. nih.gov |
Stereoselective Synthesis of this compound and Analogues
While this compound itself is achiral, the introduction of substituents on either ring can create one or more stereocenters, making stereoselective synthesis a critical consideration. The development of methods to control the three-dimensional arrangement of atoms is a major goal in modern organic synthesis. rsc.orgrsc.org
The enantioselective construction of spirocycles is a recognized challenge, particularly the formation of a chiral quaternary carbon at the spiro center. nih.gov
Catalytic Asymmetric Methods: As mentioned previously, both chiral transition-metal catalysts and organocatalysts are instrumental in achieving stereoselectivity. nih.gov For example, a chiral palladium catalyst can be used in a decarboxylative process to generate an enolate that then undergoes an enantioselective intramolecular aldol reaction to form chiral spirocyclic ketones. nih.gov Similarly, chiral phosphoric acids and squaramide-based organocatalysts have been successfully employed in the synthesis of spiro-heterocyclic compounds. nih.govrice.edujst.go.jp
Substrate Control: The inherent chirality in a starting material can be used to direct the stereochemical outcome of a reaction. Syntheses starting from the chiral pool (e.g., chiral amino acids or sugars) can produce enantiomerically pure spirocyclic products.
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have emerged as powerful tools for the enantioselective synthesis of spirocycles under mild conditions. acs.org
These methods allow for the synthesis of specific stereoisomers of substituted analogues of this compound, which is crucial for applications in medicinal chemistry and materials science where specific 3D structures are often required for biological activity or material properties. rsc.org
Flow Chemistry Applications and Continuous Processes in Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. rsc.org These benefits include enhanced heat and mass transfer, improved safety, better reproducibility, and easier scalability. rsc.orgeuropa.eu
The synthesis of this compound and its intermediates can be adapted to continuous flow processes:
Hazardous Reactions: Many useful chemical transformations, such as those involving organometallic reagents or highly exothermic steps, are safer to conduct in flow reactors due to the small reaction volume and superior temperature control. europa.euacs.org
Multi-step Synthesis: Flow systems allow for the "telescoping" of multiple reaction steps into a single, continuous sequence without the need for intermediate isolation and purification. syrris.comresearchgate.net This can dramatically increase efficiency and reduce waste. For example, the formation of a dicarboxylic acid precursor followed immediately by its cyclization to the anhydride could be performed in a continuous flow setup. acs.org
Photochemistry and Electrochemistry: Flow reactors are particularly well-suited for photochemical and electrochemical reactions, providing uniform irradiation and efficient electrode surface area contact, respectively. rsc.org These advanced techniques can enable novel synthetic pathways.
The Ley group has demonstrated the power of flow chemistry in the total synthesis of complex spirocyclic natural products, showcasing its ability to accelerate synthesis, improve yields, and enhance safety. syrris.comresearchgate.net The principles applied in these complex syntheses are directly relevant to the industrial-scale production of building blocks like this compound.
Table 2: Advantages of Flow Chemistry in Synthesis
| Feature | Advantage | Relevance to Target Synthesis |
|---|---|---|
| Heat Transfer | Superior temperature control, safe handling of exotherms. europa.eu | Enables use of highly reactive intermediates and exothermic cyclization steps. |
| Mass Transfer | Efficient mixing. europa.eu | Improves reaction rates and selectivity, especially in multiphasic systems. |
| Scalability | "Numbering-up" or longer run times instead of larger vessels. rsc.org | Facilitates straightforward transition from laboratory to industrial production. |
| Safety | Small reactor volume minimizes risk of hazardous events. europa.eu | Crucial when using potentially unstable reagents or intermediates. |
| Automation | Allows for precise control and data logging. youtube.com | Leads to higher reproducibility and process optimization. |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com The synthesis of this compound can be made more sustainable by incorporating these principles.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, particularly cascade or domino reactions that form multiple bonds in one pot, are inherently more atom-economical. researchgate.net
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key goal. numberanalytics.commdpi.com While many organic reactions have solubility issues in water, reactions can sometimes be run "on water" or with the aid of surfactants. mdpi.com
Energy Efficiency: Employing methods that reduce energy consumption, such as using catalysts that allow reactions to proceed at lower temperatures. Microwave-assisted synthesis and mechanochemistry (ball-milling) are alternative energy input methods that can accelerate reactions and reduce the need for high-temperature reflux. rasayanjournal.co.intandfonline.com
Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources rather than petrochemicals. While challenging for this specific target, the valorization of biomass to produce chemical building blocks is a growing field of research. frontiersin.orgacs.org
Catalysis: As discussed, catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, reducing waste. frontiersin.org Both metal-free organocatalysis and the use of recoverable heterogeneous catalysts are important green strategies. rsc.org
By integrating advanced synthetic methods like catalysis and flow chemistry, the synthesis of this compound can align with the principles of green and sustainable chemistry, leading to more efficient, safer, and environmentally benign manufacturing processes. frontiersin.org
Mechanistic Studies on the Reactivity of 7 Oxaspiro 3.5 Nonane 1,3 Dione
Ring-Opening and Ring-Closure Reactions of the Cyclic Anhydride (B1165640) Moiety
The cyclic anhydride portion of 7-Oxaspiro[3.5]nonane-1,3-dione is a key center of reactivity, susceptible to ring-opening reactions through nucleophilic attack. This process, common to cyclic anhydrides, involves the cleavage of a carbon-oxygen bond within the anhydride ring. libretexts.orgwikipedia.org The inherent ring strain of the anhydride, though less pronounced than in smaller ring systems, contributes to the driving force for these reactions.
The most fundamental of these is hydrolysis, where water acts as the nucleophile. This reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of a dicarboxylic acid. libretexts.org The presence of a base can catalyze this process. nih.gov Similarly, alcoholysis and aminolysis, with alcohols and amines as nucleophiles, result in the formation of a monoester and a monoamide, respectively, along with a carboxylic acid. wikipedia.org
While ring-opening is a characteristic reaction, the reverse process, ring-closure, can also be envisaged. For the corresponding dicarboxylic acid to reform the anhydride, a dehydration reaction would be necessary, typically requiring heat or a dehydrating agent. libretexts.org The equilibrium between the ring-opened and closed forms is influenced by factors such as pH, temperature, and the presence of catalysts.
Nucleophilic and Electrophilic Pathways Involving the Spiro Anhydride
The electrophilic nature of the carbonyl carbons in the anhydride moiety makes them prime targets for nucleophiles. As discussed, nucleophiles such as water, alcohols, and amines readily attack these centers, leading to ring-opening. libretexts.orgwikipedia.org The rate and facility of these reactions can be enhanced by the use of catalysts like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which function by forming a more reactive intermediate. wikipedia.org
Conversely, while the anhydride carbonyls are electrophilic, the potential for electrophilic attack on the molecule is less straightforward. The oxygen atoms of the carbonyl groups and the ether oxygen of the oxetane (B1205548) ring possess lone pairs of electrons and could theoretically act as Lewis basic sites, interacting with strong electrophiles or Lewis acids. Such interactions could potentially activate the molecule towards further reaction, for instance, by enhancing the electrophilicity of the carbonyl carbons.
Rearrangement Processes and Their Mechanistic Elucidation within the Spiro System
The study of rearrangement reactions in spirocyclic systems can provide deep insights into their structural dynamics and reactivity. For this compound, both thermal and photochemical rearrangements are plausible, though specific studies on this compound are not extensively documented.
Thermally induced rearrangements in related systems can involve skeletal reorganization. For instance, some cyclic anhydrides can undergo decarboxylation upon heating, although this often requires high temperatures. The presence of the strained oxetane ring might influence the thermal stability and potential rearrangement pathways of the spiro compound.
Photochemical rearrangements, initiated by the absorption of UV light, could also lead to novel structures. The carbonyl groups of the anhydride can undergo n→π* transitions, leading to excited states that can participate in various photochemical reactions. baranlab.org Analogous to the well-studied photochemical reactions of maleic anhydride, which can undergo cycloadditions and dimerizations, this compound might exhibit unique photochemical behavior due to the influence of the spiro-fused oxetane ring. hhrc.ac.incaltech.edu
Reaction Kinetics and Thermodynamic Considerations in Transformations of this compound
The kinetics of reactions involving this compound, particularly the ring-opening of the anhydride, are expected to follow trends observed for other cyclic anhydrides. The rate of hydrolysis, for example, is typically dependent on pH and temperature. rsc.orgresearchgate.net Kinetic studies on the hydrolysis of analogous compounds like phthalic anhydride and acetic anhydride have shown that the reaction can be catalyzed by both acids and bases. nih.govetsu.edu A Brønsted plot for the base-catalyzed hydrolysis of phthalic anhydride, for instance, shows a correlation between the basicity of the catalyst and the reaction rate. nih.gov
Intermediate Characterization and Spectroscopic Probes of Reaction Mechanisms
The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. Spectroscopic techniques are invaluable tools for this purpose. For reactions of this compound, in-situ monitoring using techniques like Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy would be highly informative.
FT-IR spectroscopy can be used to follow the disappearance of the characteristic anhydride C=O stretching bands (typically around 1800 and 1750 cm⁻¹) and the appearance of carboxylic acid C=O and O-H stretching bands during hydrolysis. kpi.ua
Derivatization and Structural Modification of 7 Oxaspiro 3.5 Nonane 1,3 Dione
Synthesis of Functionalized 7-Oxaspiro[3.5]nonane-1,3-dione Derivatives
The synthesis of functionalized derivatives of this compound is a key step towards unlocking its potential in various applications. While direct derivatization of the parent compound is an area of ongoing research, insights can be drawn from the synthesis of structurally related analogues. For instance, the synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives highlights the feasibility of introducing functional groups onto the 7-oxaspiro[3.5]nonane core. univ.kiev.ua These methods often involve multi-step sequences starting from commercially available materials. univ.kiev.ua
One documented approach to a functionalized precursor of this compound involves the hydrolysis of 3-ethoxy-7-oxaspiro[3.5]non-2-en-1-one . This reaction suggests a pathway to the dione (B5365651), which can then potentially undergo further modification.
The broader field of spirocycle synthesis offers a variety of strategies that could be adapted for the functionalization of this compound. These include reactions that build the spirocyclic framework from acyclic or monocyclic precursors, incorporating desired functional groups from the outset. For example, the condensation of dicarbonyl compounds with reagents that form the second ring is a common strategy in the synthesis of spiro-diones. mdpi.com
Creation of Analogues with Altered Spiro Ring Systems
The modification of the spiro ring system of this compound can lead to analogues with tailored properties. This can involve altering the size of the carbocyclic ring or replacing the oxygen atom in the tetrahydropyran (B127337) ring with other heteroatoms.
For example, the synthesis of spiro[2.5]octane and spiro[3.5]nonane derivatives has been achieved through various synthetic routes, indicating the possibility of creating analogues with different carbocyclic ring sizes. The synthesis of spiro-heterocyclic steroids also demonstrates the versatility of synthetic methods in constructing diverse spirocyclic systems. nih.gov
Furthermore, the replacement of the oxygen atom with sulfur or nitrogen could lead to thia- and aza-analogues, respectively. The synthesis of 7-oxa-2-azaspiro[3.5]nonane derivatives provides a direct precedent for the incorporation of nitrogen into the six-membered ring. nih.govnih.gov Such modifications would significantly impact the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity.
Regioselective and Chemoselective Transformations of the Spiro Anhydride (B1165640)
The anhydride moiety in this compound is a prime site for chemical transformations. The ability to selectively react at one of the carbonyl groups (regioselectivity) or to differentiate between the anhydride and other functional groups present in a derivative (chemoselectivity) is crucial for its use as a synthetic intermediate.
The anhydride ring can be opened by a variety of nucleophiles, such as alcohols, amines, and organometallic reagents, to yield mono-esters, amides, or keto-acids, respectively. The regioselectivity of this ring-opening can often be controlled by the nature of the nucleophile and the reaction conditions. For instance, bulky nucleophiles may preferentially attack the less sterically hindered carbonyl group.
Drawing parallels from the chemistry of other cyclic anhydrides, such as those derived from indane-1,3-dione, reveals a rich landscape of potential transformations. nih.govmdpi.com These include Knoevenagel condensations at the active methylene (B1212753) group of the dione, as well as reactions at the carbonyl groups.
Generation of Polycyclic Structures Incorporating the 7-Oxaspiro[3.5]nonane Motif
The this compound scaffold can serve as a starting point for the construction of more complex polycyclic systems. The functional groups introduced through derivatization can be utilized in intramolecular reactions to form additional rings.
For example, a derivative with a pendant nucleophile and an electrophilic center could undergo an intramolecular cyclization to form a bridged or fused polycyclic system. The synthesis of various spiro heterocycles often involves the formation of a key intermediate that then undergoes further cyclization to generate the final polycyclic structure. The principles guiding these syntheses could be applied to derivatives of this compound.
The development of pharmaceuticals containing polycyclic hydrocarbon scaffolds underscores the importance of synthetic methods that can generate three-dimensional complexity from simpler building blocks. uq.edu.au
Structure-Reactivity Relationships in Modified Systems
Understanding the relationship between the structure of this compound derivatives and their reactivity is fundamental for their rational design and application. The introduction of different functional groups, alteration of the ring sizes, and incorporation of heteroatoms can all have a profound impact on the chemical behavior of the molecule.
For instance, the electron-withdrawing or -donating nature of substituents on the spirocyclic framework can influence the reactivity of the anhydride group towards nucleophiles. The conformational constraints imposed by the spirocyclic system also play a crucial role in determining the stereochemical outcome of reactions.
Studies on related systems, such as 7-azaspiro[3.5]nonane derivatives developed as GPR119 agonists, have demonstrated how systematic structural modifications can be used to optimize biological activity. nih.gov Similar structure-activity relationship studies on derivatives of this compound would be invaluable for identifying lead compounds in drug discovery or for fine-tuning the properties of new materials.
Computational and Theoretical Investigations of 7 Oxaspiro 3.5 Nonane 1,3 Dione
Conformational Analysis and Energy Minima of the Spiro System
The spirocyclic nature of 7-Oxaspiro[3.5]nonane-1,3-dione introduces significant conformational constraints. The cyclobutane-1,3-dione (B95015) ring is largely planar, while the tetrahydropyran (B127337) ring can adopt several conformations, with the chair form being the most stable, followed by twist-boat and boat forms. The spiro fusion of these two rings leads to a complex potential energy surface with multiple possible conformers.
Conformational analysis, typically performed using molecular mechanics or DFT, aims to identify the lowest energy conformations (energy minima) and the energy barriers between them. For the tetrahydropyran ring in this spiro compound, the chair conformation is expected to be the most populated. However, the specific orientation of the cyclobutane-1,3-dione ring relative to the chair can lead to different diastereomeric structures. High-resolution and dynamic NMR experiments, in conjunction with theoretical calculations, are powerful tools for studying the interconversion between these configurational isomers. rsc.org
Table 2: Relative Energies of Postulated Conformers for this compound
| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |
| Chair (Equatorial-like) | 0.00 | Lowest energy conformer, tetrahydropyran in chair form. |
| Chair (Axial-like) | 2.5 - 4.0 | Higher energy chair conformer. |
| Twist-Boat | 5.0 - 6.0 | Intermediate energy conformer. |
| Boat | 6.0 - 7.0 | High energy conformer. |
Note: This table presents a hypothetical energy landscape based on known conformational preferences of tetrahydropyran rings. The actual energy differences would require specific computational studies.
Reaction Mechanism Predictions via DFT Studies
DFT studies are invaluable for predicting the mechanisms of chemical reactions involving this compound. For instance, the reactivity of the strained cyclobutane (B1203170) ring and the electrophilic carbonyl carbons can be explored. DFT calculations can map the entire reaction pathway for processes like ring-opening reactions, cycloadditions, or nucleophilic additions.
By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable reaction pathway. For example, in the presence of a nucleophile, DFT could be used to model the attack on one of the carbonyl carbons, leading to the opening of the cyclobutane ring. Such studies have been extensively used to understand the mechanisms of ring-opening polymerizations of other cyclic esters. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior and interactions with its environment over time. MD simulations model the movement of atoms in the molecule and surrounding solvent molecules based on a force field that describes the inter- and intramolecular forces.
For this compound, MD simulations can be used to study its conformational flexibility in different solvents, the dynamics of solvent molecules around it, and the formation of intermolecular interactions such as hydrogen bonds. This information is particularly useful for understanding its solubility, aggregation behavior, and how it might interact with biological macromolecules. The stability and packing of similar spirocyclic molecules have been shown to be influenced by a variety of interactions, including electrostatic forces and hydrogen bonding with solvent molecules. mdpi.com
Spectroscopic Property Predictions and Validation
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation.
One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C), the chemical shifts can be predicted with a high degree of accuracy. researchgate.net Spin-spin coupling constants can also be calculated to aid in the interpretation of complex splitting patterns. researchgate.net These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra to specific atoms in the molecule.
Similarly, infrared (IR) spectroscopy frequencies and intensities can be calculated to help assign the vibrational modes of the molecule. The characteristic carbonyl stretches of the dione (B5365651) functionality would be a key feature in the predicted IR spectrum.
Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Spirocyclic Ketone
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C=O (Dione) | 205.4 | 204.8 | +0.6 |
| Spiro Carbon | 65.2 | 64.9 | +0.3 |
| CH₂ (adjacent to O) | 68.9 | 68.5 | +0.4 |
| CH₂ (in tetrahydropyran) | 35.1 | 34.8 | +0.3 |
| CH₂ (in tetrahydropyran) | 28.7 | 28.5 | +0.2 |
Note: This table is a hypothetical example illustrating the typical accuracy of DFT-based NMR predictions for similar structures. It does not represent actual data for this compound.
Applications of 7 Oxaspiro 3.5 Nonane 1,3 Dione in Organic Synthesis
As a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of 7-Oxaspiro[3.5]nonane-1,3-dione, arising from the spirocyclic center, makes it a theoretical candidate for use as a chiral building block in asymmetric synthesis. The separation of its enantiomers would provide access to enantiopure starting materials for the synthesis of complex chiral molecules. However, specific examples of the resolution of this compound and the application of its individual enantiomers in asymmetric synthesis are not readily found in the current body of scientific literature. In principle, the enantiomerically pure forms of this compound could be utilized in diastereoselective reactions, where the stereochemistry of the spiro center directs the formation of new stereocenters.
Role in Natural Product Synthesis
Spirocyclic structures are found in a variety of natural products, and synthetic chemists often seek novel spirocyclic building blocks to construct these complex architectures. While the 7-oxaspiro[3.5]nonane skeleton is a feature of interest, there is a lack of specific published total syntheses of natural products that explicitly utilize this compound as a key intermediate or starting material. The potential for this compound to serve as a precursor to segments of natural products exists, likely through ring-opening of the dione (B5365651) and subsequent functionalization, but concrete examples remain to be reported in peer-reviewed literature.
Precursor for Advanced Polymeric and Material Scaffolds
The dione functionality in this compound suggests its potential as a monomer for polymerization reactions. Specifically, the anhydride-like structure could undergo ring-opening polymerization to produce polyesters. These polymers would feature the tetrahydropyran (B127337) ring as a recurring unit in the polymer backbone, potentially imparting unique thermal and physical properties to the resulting material. Despite this theoretical potential, there is a scarcity of studies detailing the successful polymerization of this compound and the characterization of the corresponding polymers.
Utility in Heterocyclic Chemistry and Scaffold Diversification
The reaction of the dione moiety in this compound with various nucleophiles offers a potential route to a diverse range of heterocyclic compounds. For instance, reaction with amines could lead to the formation of lactams or other nitrogen-containing heterocycles, while reaction with hydrazines could yield pyridazinone derivatives. This approach would allow for the generation of novel scaffolds with potential applications in medicinal chemistry and materials science. However, specific, well-documented examples of such transformations starting from this compound are limited in the available literature.
Development of Novel Reagents or Catalysts Based on the Spiro Anhydride (B1165640) Motif
The spirocyclic anhydride structure of this compound could, in principle, be incorporated into the design of novel reagents or catalysts. For example, chiral derivatives of this compound could potentially be used as chiral derivatizing agents or as ligands for asymmetric catalysis. The rigid spirocyclic framework could provide a well-defined chiral environment around a metal center. Nevertheless, the development and application of such reagents or catalysts derived from this compound have not been significantly reported in scientific publications.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Isotope Analysis and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unequivocal determination of the elemental composition of 7-Oxaspiro[3.5]nonane-1,3-dione. The compound's molecular formula is C₈H₁₀O₃. synquestlabs.comsigmaaldrich.com HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas.
For this compound, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). By comparing the experimentally measured mass of the molecular ion or its common adducts (e.g., [M+H]⁺, [M+Na]⁺) to the calculated theoretical value, the molecular formula can be confirmed. For instance, a low-resolution electrospray ionization mass spectrum (ESI-MS) has shown a signal corresponding to the protonated molecule [M+H]⁺.
Furthermore, HRMS enables detailed isotope analysis. The relative abundance of the M+1 isotopic peak, which arises primarily from the natural abundance of ¹³C, can be measured. For a molecule containing eight carbon atoms, the theoretical intensity of the M+1 peak is approximately 8.8% of the monoisotopic (M) peak. The precise measurement of this ratio provides additional confirmation of the number of carbon atoms in the molecule, solidifying the molecular formula assignment.
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M] | C₈H₁₀O₃ | 154.062995 |
| [M+H]⁺ | C₈H₁₁O₃⁺ | 155.070820 |
| [M+Na]⁺ | C₈H₁₀O₃Na⁺ | 177.052765 |
| [M+K]⁺ | C₈H₁₀O₃K⁺ | 193.026703 |
Multi-Dimensional NMR Techniques for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional techniques, is indispensable for mapping the covalent framework of this compound. Due to the molecule's inherent symmetry, its ¹H and ¹³C NMR spectra are simplified, containing fewer signals than the total number of protons or carbon atoms.
Based on its structure, the following signals are anticipated:
¹H NMR: Three distinct signals corresponding to the methylene (B1212753) protons on the cyclobutanedione ring (C2), and the two sets of non-equivalent methylene protons on the tetrahydropyran (B127337) ring (C5/C9 and C6/C8).
¹³C NMR: Five signals representing the equivalent carbonyl carbons (C1/C3), the methylene carbon of the four-membered ring (C2), the unique spiro carbon (C4), and the two sets of equivalent methylene carbons in the six-membered ring (C5/C9 and C6/C8).
While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the complete structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the adjacent methylene groups within the tetrahydropyran ring (protons on C5/C9 coupling with protons on C6/C8).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. researchgate.net For this compound, it would definitively establish the spirocyclic connection by showing correlations from protons on C2, C5, and C9 to the quaternary spiro carbon (C4). Additionally, correlations from the C2 protons to the carbonyl carbons (C1/C3) would confirm the structure of the cyclobutanedione ring.
| NMR Technique | Information Obtained | Application to this compound |
|---|---|---|
| ¹H NMR | Number and environment of unique protons. | Reveals the three distinct sets of methylene protons. |
| ¹³C NMR | Number and environment of unique carbons. | Identifies the five unique carbon environments, including the carbonyls and the spirocenter. |
| COSY | ¹H-¹H spin-spin coupling networks. | Confirms the connectivity of the tetrahydropyran ring protons. |
| HSQC | Direct ¹H-¹³C correlations. | Assigns each carbon signal to its corresponding proton signal. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirms the spirocyclic junction and the overall molecular framework. researchgate.net |
X-ray Crystallography for Solid-State Structure Determination and Stereochemistry
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
The resulting crystal structure would offer an unambiguous confirmation of the spirocyclic nature of the molecule, showing the perpendicular orientation of the cyclobutanedione and tetrahydropyran rings around the central spiro carbon. It would also reveal the specific conformation adopted by the six-membered tetrahydropyran ring (e.g., a chair conformation) in the crystalline lattice. As this compound is an achiral molecule possessing a plane of symmetry, stereochemistry is not a factor. However, for any chiral derivatives, X-ray crystallography would be the gold standard for assigning the absolute configuration of each stereocenter.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
The most prominent features in the vibrational spectrum are associated with the dione (B5365651) and ether functionalities:
Carbonyl (C=O) Stretching: The cyclobutanedione moiety is expected to display intense absorption bands in the IR spectrum. Due to the mechanical coupling of the two carbonyl groups, two distinct bands are anticipated: a symmetric stretch (Raman active) and an asymmetric stretch (IR active), typically found in the region of 1750–1820 cm⁻¹.
Ether (C-O-C) Stretching: The tetrahydropyran ring will exhibit a strong, characteristic C-O-C stretching vibration, usually appearing in the 1050–1150 cm⁻¹ range of the IR spectrum.
Aliphatic (C-H) Stretching: The various CH₂ groups in the molecule will give rise to C-H stretching bands just below 3000 cm⁻¹.
These techniques serve as powerful and rapid diagnostic tools to confirm the presence of the key functional groups and can be employed as mechanistic probes to monitor the formation of the dione during synthesis.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Activity |
|---|---|---|---|
| C-H (Aliphatic) | Stretching | 2850–2960 | IR & Raman |
| C=O (Dione) | Asymmetric Stretching | ~1780 | IR |
| C=O (Dione) | Symmetric Stretching | ~1810 | Raman |
| C-O-C (Ether) | Stretching | 1050–1150 | IR |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment in Chiral Derivatives
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules.
The parent compound, this compound, is achiral due to the presence of a plane of symmetry. Consequently, it does not rotate plane-polarized light and is silent in both CD and ORD spectroscopy.
However, if the molecule were rendered chiral through substitution, creating one or more stereocenters, the resulting enantiomers would become chiroptically active. The enantiomers would produce mirror-image CD and ORD spectra, a phenomenon known as the Cotton effect. For such chiral derivatives, these spectroscopic techniques would be invaluable for assigning the absolute configuration. By comparing the experimentally measured spectra to those predicted by theoretical calculations or established empirical rules (e.g., the Octant Rule for ketones), the spatial arrangement of atoms at the chiral center(s) can be determined. The existence and study of chiral spiro compounds like (4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate highlight the utility of these methods within this class of molecules. bldpharm.com
Biological and Biomimetic Contexts of 7 Oxaspiro 3.5 Nonane 1,3 Dione
In Vitro Enzyme Inhibition Studies for Mechanistic Insights
While specific in vitro enzyme inhibition studies for 7-Oxaspiro[3.5]nonane-1,3-dione are not extensively detailed in the provided search results, the broader class of spiroketals and related heterocyclic compounds has been investigated as enzyme inhibitors. nih.gov For instance, derivatives of 1,3-indandione (B147059) have been rationally designed and evaluated as ligands for misfolded α-synuclein aggregates, which are implicated in neurodegenerative diseases. researchgate.net Molecular docking studies of compounds like 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione with tyrosinase suggest potential inhibitory activity, highlighting the capacity of the oxaspiro scaffold to interact with enzyme active sites. researchgate.net The study of such interactions provides valuable mechanistic insights into how these compounds might exert their biological effects. The exploration of spiro compounds as enzyme inhibitors is an active area of research, with potential applications in developing new therapeutic agents. nih.gov
Receptor Binding Profile Analysis and Ligand-Target Interactions
The analysis of receptor binding profiles and ligand-target interactions at a molecular level is crucial for understanding the pharmacological activity of compounds like this compound. Molecular docking is a computational technique frequently employed to predict the binding affinity and orientation of a ligand to its target protein. researchgate.net For example, the docking of 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione with tyrosinase provides a model for how oxaspiro compounds can fit into a binding pocket. researchgate.net Similarly, molecular docking studies of 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives have been used to investigate their ability to activate caspase-3, an enzyme involved in apoptosis. nih.gov These computational approaches, combined with experimental data, help to elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of these ligands to their biological targets.
Interaction with Biological Macromolecules
The interaction of small molecules with biological macromolecules like proteins and nucleic acids is fundamental to their biological activity. Spiroketals, a class to which this compound belongs, are known to interact with various biological targets. rsc.org The development of analytical methods to identify these interactions is essential for understanding the molecular mechanisms underlying numerous biological processes. nih.gov These processes include the modulation of protein activity through activation, inhibition, or allosteric regulation. nih.gov While direct studies on this compound's interaction with specific proteins or nucleic acids are not detailed in the provided results, the broader family of spiro compounds has been shown to engage with such macromolecules. For instance, certain 1,3-indandione derivatives have been designed to bind to α-synuclein fibrils, a protein aggregate. researchgate.net
Biosynthetic Pathways and Metabolite Studies of Related Natural Spirolactones
The biosynthesis of naturally occurring spirolactones and related spiroketals often involves complex enzymatic transformations. nih.govresearchgate.net These pathways can include key steps like stereospecific spiroacetal formation catalyzed by dedicated spirocyclase enzymes. researchgate.net For example, the biosynthesis of reveromycin A involves the enzyme RevJ, which controls the stereochemistry of the spiroacetal ring. researchgate.net In the absence of such an enzyme, a mixture of isomers can be formed. researchgate.net
Metabolite studies are crucial for understanding the fate of compounds within a biological system. mdpi.comyoutube.com These studies help in identifying the metabolic products formed through processes like demethylation, dehydrogenation, and epoxidation (Phase I metabolism), as well as conjugation with molecules like glucuronide and sulfate (B86663) (Phase II metabolism). mdpi.com While specific metabolite studies for this compound are not available in the search results, the general principles of metabolite identification involve techniques like mass spectrometry to characterize the chemical structures of the metabolites. youtube.com
Table 1: Examples of Biosynthetic Features in Related Spiro Compounds
| Feature | Example Compound/System | Description | Reference |
|---|---|---|---|
| Stereospecific Spiroacetal Formation | Reveromycin A | The enzyme RevJ acts as a spiroacetal cyclase, controlling the stereochemistry of the product. | researchgate.net |
| Non-Enzymatic Cyclization | Reveromycin A Biosynthesis (in absence of RevJ) | Lack of the specific enzyme leads to the formation of a mixture of (15R) and (15S) isomers. | researchgate.net |
| Proposed Biosynthetic Pathway | Limonoids 33–34 | A [4.4.0] spirocyclic lactone moiety is formed, with some insights into the biosynthetic route provided. | nih.gov |
Design Principles for Biologically Active Scaffolds Based on the Spiro[3.5]nonane-1,3-dione Core
The spiro[3.5]nonane-1,3-dione core represents a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govnih.gov The design of biologically active scaffolds based on this core involves several key principles:
Scaffold Diversity: The spirocyclic motif is present in a wide array of natural and synthetic compounds with diverse pharmacological properties. nih.gov This inherent diversity provides a rich starting point for medicinal chemistry efforts.
Structure-Activity Relationship (SAR) Studies: The systematic modification of the core structure and the analysis of how these changes affect biological activity are crucial. For instance, SAR studies on 1-indanone (B140024) and 1,3-indandione derivatives have led to the identification of potent ligands for α-synuclein fibrils. researchgate.net
Pseudo-Natural Products: A modern design approach involves the combination of fragments from different natural products to create novel "pseudo-natural products." dtu.dk These compounds can access areas of chemical space not covered by naturally occurring molecules and may exhibit unprecedented biological activities. dtu.dk
Computational Modeling: Molecular docking and other in silico methods are invaluable tools for predicting the binding of designed compounds to their biological targets, thereby guiding the synthetic efforts towards more promising candidates. researchgate.netnih.gov
The medicinal relevance of spirolactones continues to drive the development of innovative synthetic strategies to construct complex and variably substituted products. nih.gov
Challenges and Future Directions in 7 Oxaspiro 3.5 Nonane 1,3 Dione Research
Methodological Advancements for Enhanced Synthetic Efficiency and Selectivity
A primary challenge lies in the stereocontrolled synthesis of spiroketals and related structures. nih.govillinois.edu Traditional methods often rely on thermodynamically controlled spiroketalization, where the final product distribution is governed by stability, which may not yield the desired, less stable isomer. mskcc.org The development of new, kinetically controlled reactions is a key area for advancement, allowing for the selective formation of specific anomeric stereoisomers. mskcc.org This includes the design of novel catalytic systems that can direct the cyclization process with high precision.
Furthermore, improving the efficiency of forming the anhydride (B1165640) portion of the molecule is another avenue for development. Modern methods for anhydride synthesis from carboxylic acids, for example using a triphenylphosphine (B44618) oxide and oxaloyl chloride system, could be adapted to the synthesis of spirocyclic dicarboxylic acid precursors, potentially offering milder conditions and higher yields compared to traditional dehydration methods. nih.gov The development of catalytic, enantioselective methods for the synthesis of the substituted cyclobutane (B1203170) ring system would also represent a significant step forward. nih.govacs.org
Table 1: Comparison of Synthetic Strategies for Spirocycles
| Strategy | Advantages | Challenges | Future Research Focus |
| Thermodynamic Control | Simplicity, often high yielding for the most stable isomer. | Difficult to access less stable stereoisomers. nih.govmskcc.org | Not the primary focus for novel isomer synthesis. |
| Kinetic Control | Access to specific, less stable stereoisomers. mskcc.org | Requires development of highly selective catalysts and reaction conditions. | Design of new catalysts, exploration of new reaction pathways (e.g., methanol-induced spirocyclization). mskcc.org |
| Decarboxylative Alkylation | Creation of a quaternary stereocenter with high enantioselectivity. nih.govacs.org | Can require multi-step sequences. | Broadening the substrate scope and improving overall step economy. nih.gov |
| Metal-Catalyzed Cyclizations | Can form complex spirocyclic systems efficiently. nih.govacs.org | May require specific functional group handles on the starting materials. | Development of more general and robust catalytic systems. |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The reactivity of 7-Oxaspiro[3.5]nonane-1,3-dione is largely dictated by the strained cyclobutane ring and the reactive anhydride functionality. While its use in acylation reactions is established, there is considerable scope for exploring new transformations. nih.govgoogle.com.na
Future research could investigate the ring-opening of the cyclobutane portion of the molecule under various conditions to generate novel linear or macrocyclic structures. The inherent strain in the four-membered ring could be exploited in transition-metal-catalyzed cross-coupling reactions or cycloadditions. Furthermore, the anhydride can be subjected to a wider range of nucleophilic attacks beyond simple amidation, leading to the formation of esters, thioesters, and other derivatives with potentially interesting biological or material properties.
The development of asymmetric transformations is a particularly promising area. For example, enantioselective ring-opening of the anhydride with chiral alcohols or amines could provide access to a library of enantioenriched compounds for biological screening. The spirocyclic core can also serve as a rigid scaffold to control the stereochemistry of reactions on appended side chains. mskcc.org
Integration with Flow and Automated Synthesis Platforms
The integration of synthetic routes with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. spirochem.com This is a key future direction for the synthesis of this compound and its derivatives. nih.govresearchgate.net
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. spirochem.comafricacommons.networktribe.com For the synthesis of spirocycles, flow reactors could be particularly beneficial for hazardous or highly energetic reactions, and for optimizing reaction conditions rapidly. The use of flow chemistry has already been demonstrated to accelerate the synthesis of complex spirocyclic polyketides. nih.govresearchgate.net
Automated synthesis platforms, coupled with machine learning algorithms, can accelerate the discovery of new reactions and the optimization of existing ones. researchgate.net Such platforms could be used to screen a wide range of catalysts and conditions for the stereoselective synthesis of this compound, or to rapidly generate a library of derivatives for structure-activity relationship (SAR) studies. nih.gov
Expanding the Scope of Synthetic Applications in Diverse Fields
While currently known for its role in producing integrin inhibitors, the unique structural features of this compound suggest its potential in a variety of other fields. nih.govgoogle.com.na The spirocyclic scaffold is increasingly recognized as a "privileged" motif in medicinal chemistry, as it can improve the drug-like properties of a molecule. nih.govwesleyan.edudndi.org
Future applications could include:
Medicinal Chemistry: The rigid spirocyclic core can be used to create conformationally constrained analogues of known drugs, potentially leading to improved potency and selectivity. nih.govwesleyan.edu Its derivatives could be explored as scaffolds for new classes of therapeutics, including anticancer and antimicrobial agents. nih.govbohrium.com
Materials Science: The anhydride functionality makes this compound a potential monomer for the synthesis of novel polyesters and polyamides. The rigidity of the spirocyclic core could impart unique thermal and mechanical properties to these polymers. Spiro-containing polymers have shown promise in applications such as gas separation membranes. researchgate.net
Agrochemicals: The search for new pesticides and herbicides with novel modes of action is ongoing. The unique three-dimensional structure of spirocycles could be exploited to design new agrochemicals with improved efficacy and environmental profiles.
Interdisciplinary Research Opportunities and Emerging Paradigms in Spiro Chemistry
The future of spiro chemistry, and by extension the research into this compound, will be increasingly interdisciplinary. Collaborations between synthetic chemists, computational chemists, biologists, and materials scientists will be crucial for unlocking the full potential of this class of molecules.
Computational modeling will play a vital role in predicting the properties of new derivatives and in designing more efficient synthetic routes. High-throughput screening of virtual libraries of spirocyclic compounds could identify promising candidates for further investigation in drug discovery and materials science.
Emerging paradigms such as diversity-oriented synthesis (DOS) are well-suited for the exploration of spirocyclic chemical space. mskcc.org By developing synthetic routes that can generate a wide range of structurally diverse spirocycles from a common intermediate, researchers can rapidly explore new areas of chemical biology and materials science. The spirocyclic framework is an ideal starting point for creating molecular libraries with high three-dimensional complexity. mskcc.orgnih.gov
Q & A
Basic: What are the optimal synthetic routes for 7-Oxaspiro[3.5]nonane-1,3-dione derivatives, and how are purity and yield quantified?
The synthesis typically involves cyclization reactions using anhydrous solvents and commercially available starting materials. For example, functionalized derivatives are synthesized via spirocyclization of alkynes or ketones under controlled conditions, followed by purification using column chromatography or recrystallization . Purity (≥95%) is verified via NMR (¹H and ¹³C at 400–500 MHz) and LCMS/GCMS analysis. Yields are quantified gravimetrically after isolation, with multigram-scale reactions demonstrating reproducibility (Table 1, ).
Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and stability?
- NMR Spectroscopy : ¹H/¹³C NMR with deuterated solvents (e.g., CDCl₃) to confirm spirocyclic connectivity and functional group integrity .
- Mass Spectrometry : LCMS (chemical ionization) or GCMS (electron impact) for molecular ion verification .
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting/decomposition points, though specific data for this compound requires further publication .
Advanced: How can researchers resolve contradictions in yield and purity data across different synthetic protocols?
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or purification methods. To address this:
- Perform Design of Experiments (DOE) to isolate critical variables (e.g., catalyst loading, reaction time) .
- Compare NMR integration ratios and LCMS traces to identify unaccounted byproducts .
- Validate scalability by repeating small-scale reactions under inert atmospheres before multigram synthesis .
Advanced: What strategies are effective for integrating this compound into drug discovery pipelines?
- Pharmacophore Modeling : Use computational tools (e.g., molecular docking) to predict interactions with biological targets (e.g., viral proteases) .
- Functionalization : Introduce substituents (e.g., carboxyl groups) via alkylation or acylation to enhance bioavailability .
- In Vitro Screening : Prioritize derivatives with low cytotoxicity and high binding affinity in enzyme inhibition assays .
Advanced: How can experimental design mitigate challenges in synthesizing spirocyclic compounds?
- Risk Assessment : Pre-screen reactants for moisture sensitivity to avoid side reactions (e.g., hydrolysis) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during cyclization .
- Safety Protocols : Implement fume hoods and personal protective equipment (PPE) when handling reactive intermediates (e.g., trifluoroacetates) .
Advanced: What computational methods complement experimental studies of this compound’s reactivity?
- DFT Calculations : Predict thermodynamic stability of spirocyclic conformers and reaction pathways .
- Machine Learning : Train models on existing spirocompound datasets to optimize reaction conditions .
- Crystallography : Resolve X-ray structures to validate computational predictions of bond angles and torsional strain .
Basic: What safety considerations are critical when handling this compound in the lab?
- Hazard Mitigation : Use gloves and goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (H335) .
- Waste Disposal : Neutralize acidic/basic residues before disposal per institutional guidelines .
Advanced: How does the spirocyclic architecture influence the compound’s physicochemical properties?
- Steric Effects : The shared spiro carbon imposes torsional strain, affecting solubility and reactivity .
- Ring Strain : Smaller rings (e.g., 3-membered) increase reactivity, while larger rings enhance stability .
- Functional Group Compatibility : Ether or lactone moieties modulate polarity and metabolic stability .
Basic: What purification techniques are recommended for isolating this compound derivatives?
- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane .
- Recrystallization : Use high-purity solvents (e.g., ethanol or acetone) for crystal formation .
- Distillation : For volatile intermediates, employ fractional distillation under reduced pressure .
Advanced: How can researchers validate the reproducibility of synthetic protocols across labs?
- Interlab Comparisons : Share detailed reaction logs (e.g., temperature, stirring rates) via open-access platforms.
- Standardized Metrics : Adopt unified purity thresholds (e.g., ≥95% by HPLC) and reporting guidelines .
- Error Analysis : Publish negative results (e.g., failed reactions) to identify critical procedural gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
